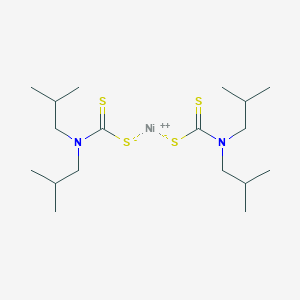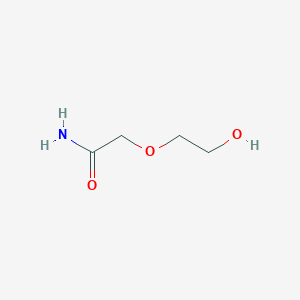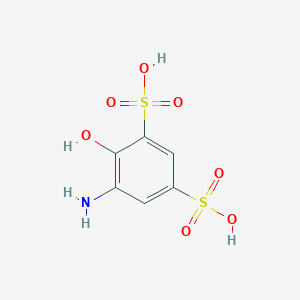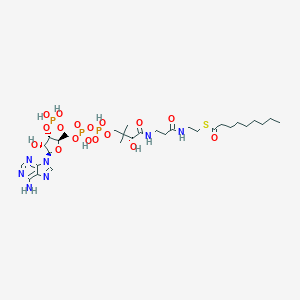
Butyl 3-mercaptopropionate
Übersicht
Beschreibung
Butyl 3-mercaptopropionate (3MPA) is a monofunctional thiol that can be used as a cross-linker and chain transferring agent for controlling the molecular weight of the polymer . It can be used in the thiolene photopolymerization .
Synthesis Analysis
The synthesis of 3-mercaptopropionic acid esters, such as Butyl 3-mercaptopropionate, is carried out by an addition reaction of H2S to the corresponding acrylic acid ester. This process is performed in the presence of a solid-support functionalized with basic guanidine functional groups .
Molecular Structure Analysis
The molecular formula of Butyl 3-mercaptopropionate is C7H14O2S . The molecular weight is 162.25 .
Chemical Reactions Analysis
Butyl 3-mercaptopropionate can be used in thiol-yne photopolymerizations to form highly-cross-linked networks . It can also be used as a crosslinking monomeric unit for the preparation of thiol-acrylate based photopolymers .
Physical And Chemical Properties Analysis
Butyl 3-mercaptopropionate has a refractive index of n20/D 1.457 (lit.) and a density of 0.999 g/mL at 25 °C (lit.) . It has a boiling point of 101 °C/12 mmHg (lit.) .
Wissenschaftliche Forschungsanwendungen
Quantum Dot Functionalization
Butyl 3-mercaptopropionate (3MPA) can be used as a ligand to functionalize quantum dots . Quantum dots are tiny semiconductor particles that are small enough to exhibit quantum mechanical properties. By functionalizing these quantum dots with 3MPA, researchers can develop high luminescence light emitting diodes . This application is particularly useful in the field of optoelectronics, where high luminescence LEDs can be used in devices such as televisions, computer monitors, and lighting systems.
Thiol-Acrylate Based Photopolymers
3MPA can also be used as a crosslinking monomeric unit for the preparation of thiol-acrylate based photopolymers . Photopolymers are polymers that change their properties when exposed to light, and thiol-acrylate based photopolymers are a particular type that can be crosslinked using 3MPA. This application is beneficial in the field of materials science, where these photopolymers can be used in a variety of applications such as 3D printing, coatings, and adhesives.
Thiol-Yne Photopolymerizations
Another application of 3MPA is its use as a reactant for thiol-yne photopolymerizations to form highly-cross-linked networks . Thiol-yne photopolymerizations are a type of click reaction that can be used to create complex polymer networks. This application is particularly useful in the field of polymer chemistry, where these highly-cross-linked networks can be used in applications such as drug delivery systems, hydrogels, and nanocomposites.
Molecular Weight Control
Butyl 3-mercaptopropionate is a monofunctional thiol that can be used as a cross-linker and chain transferring agent for controlling the molecular weight of the polymer . Controlling the molecular weight of a polymer is crucial as it affects the physical properties of the polymer, such as its strength, flexibility, and melting point. This application is particularly useful in the field of polymer production and processing.
Thiolene Photopolymerization
3MPA can be used in thiolene photopolymerization . Thiolene photopolymerizations are a type of click reaction that involves the reaction of a thiol with an alkene to form a thioether. This reaction is particularly useful in the field of materials science, where it can be used to create a variety of materials with unique properties.
Development of High Luminescence LEDs
As mentioned earlier, 3MPA can be used to functionalize quantum dots for the development of high luminescence light emitting diodes . This application is particularly useful in the field of optoelectronics, where high luminescence LEDs can be used in a variety of devices such as televisions, computer monitors, and lighting systems.
Wirkmechanismus
Target of Action
Butyl 3-mercaptopropionate (3MPA) is a monofunctional thiol . Its primary targets are polymers, specifically those used in the production of resins, styrene, ABS, processing aids ACR, chloroprene rubber, styrene-butadiene latex, and styrene-butadiene latex . It acts as a cross-linker and chain transferring agent, controlling the molecular weight of the polymer .
Mode of Action
3MPA interacts with its targets by serving as a cross-linker and chain transferring agent . This means it forms bonds between polymer chains, thereby altering the polymer’s structure and properties. It also transfers active centers from one molecule to another, controlling the molecular weight of the polymer .
Biochemical Pathways
The primary biochemical pathway affected by 3MPA is the polymerization process . Specifically, it is used in thiolene photopolymerization . By acting as a cross-linker and chain transferring agent, 3MPA influences the formation and properties of the resulting polymer .
Result of Action
The action of 3MPA results in the formation of polymers with controlled molecular weight . This can improve the properties of the polymer, such as making the resin’s leveling good and the viscosity uniform, making the paint film appear bright . It can also be used as a ligand to functionalize quantum dots for the development of high luminescence light-emitting diodes .
Action Environment
The efficacy and stability of 3MPA can be influenced by environmental factors such as temperature, light, and the presence of other chemicals . For example, it should be used in a well-ventilated area to avoid inhalation of mists or vapors . Furthermore, it’s important to handle 3MPA with appropriate safety measures, including wearing suitable gloves and eye/face protection .
Safety and Hazards
Eigenschaften
IUPAC Name |
butyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFVSDRCRVHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044845 | |
| Record name | Butyl 3-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butyl 3-mercaptopropionate | |
CAS RN |
16215-21-7 | |
| Record name | Butyl 3-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16215-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 3-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016215217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 3-mercaptopropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-mercapto-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 3-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL 3-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC2PI7HKOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



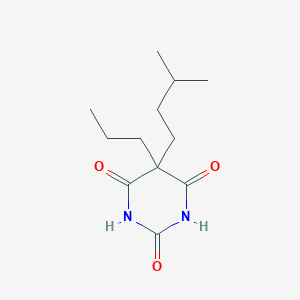
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)


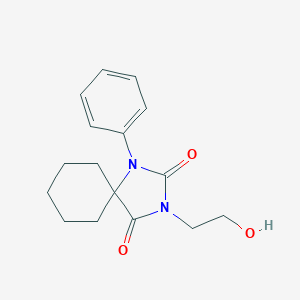
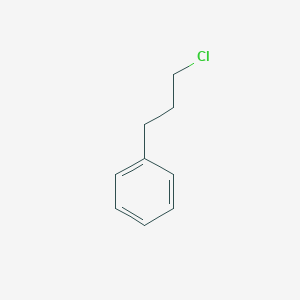
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
